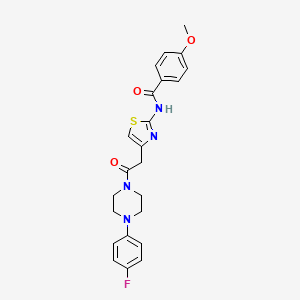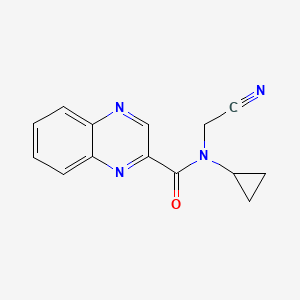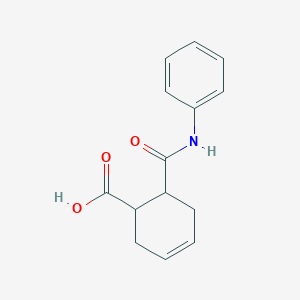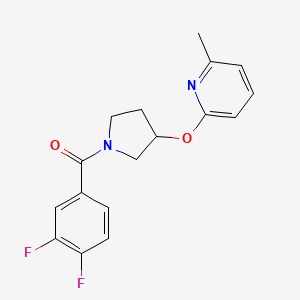
N-(4-(2-(4-(4-Fluorphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H23FN4O3S and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihr antibakterielles Potenzial untersucht. In-vitro-Studien haben ihre Wirksamkeit gegen Bakterienstämme wie Staphylococcus aureus und Chromobacterium violaceum untersucht. Das Verständnis ihres Wirkmechanismus und ihres Potenzials als antimikrobielles Mittel ist entscheidend für die Bekämpfung von bakteriellen Infektionen .
Thiazolchemie
Thiazole spielen eine bedeutende Rolle in der Arzneimittelforschung. Die Synthese der Verbindung über die Hantzsch-Reaktion unterstreicht ihre Relevanz in diesem Bereich. Viele Medikamente, darunter Antiretrovirale, Antineoplastika und Antimykotika, leiten sich von Thiazolskeletten ab. Forscher erforschen weiterhin neuartige Thiazol-basierte Verbindungen für verschiedene therapeutische Anwendungen .
Entwicklung von antiviralen Radiotracer
Im Bereich der Positronen-Emissions-Tomographie (PET) haben Forscher einen Radiotracer auf Basis einer ähnlichen Verbindung synthetisiert. Insbesondere N-(3,4-Dimethylisoxazol-5-yl)piperazin-4-[4-(4-Fluorphenyl)thiazol-2-yl]-1-[11C]carboxamid wurde für die In-vivo-Bildgebung der Fettsäureamid-Hydrolase (FAAH) in Rattenhirnen entwickelt. Diese Arbeit trägt zum Verständnis der Hirnfunktion und des Krankheitsverlaufs bei .
Arzneimittelentwicklung und -optimierung
Das Vorhandensein des Thiazolmoleküls in der Verbindung bietet Möglichkeiten für eine rationale Arzneimittelentwicklung. Forscher erforschen Modifikationen, um seine pharmakologischen Eigenschaften wie Bioverfügbarkeit, Selektivität und Bindungsaffinität zu verbessern. Durch Feinabstimmung der Struktur streben sie die Entwicklung effektiverer Therapeutika an .
Potenzielle Antikrebs-Eigenschaften
Obwohl nicht direkt auf Krebsbehandlung untersucht, haben Verbindungen mit ähnlichen Strukturmerkmalen Antikrebsaktivität gezeigt. Forscher könnten untersuchen, ob diese Verbindung eine hemmende Wirkung auf das Wachstum oder die Metastasierung von Krebszellen hat. Ihr Potenzial als unterstützende Therapie verdient weitere Erforschung .
Kombinationstherapie
Angesichts der antibakteriellen und antiviralen Eigenschaften der Verbindung könnten Forscher ihre Verwendung in der Kombinationstherapie untersuchen. Die Kombination mit bestehenden Medikamenten könnte die Behandlungsergebnisse verbessern, Resistenzen reduzieren und die Patientenversorgung verbessern. Die Untersuchung von synergistischen Effekten ist ein spannender Weg für zukünftige Forschung .
Zusammenfassend lässt sich sagen, dass N-(4-(2-(4-(4-Fluorphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamid in verschiedenen wissenschaftlichen Bereichen vielversprechend ist. Seine vielseitigen Anwendungen unterstreichen seine Bedeutung in der Arzneimittelentwicklung und Krankheitsmanagement. Forscher entschlüsseln weiterhin sein volles Potenzial, und weitere Studien sind unerlässlich, um seine therapeutischen Vorteile freizusetzen . Wenn Sie spezifische Fragen haben oder weitere Einzelheiten benötigen, können Sie sich gerne melden! 😊
Wirkmechanismus
Target of Action
The primary targets of the compound N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to be a key component in various drugs and biologically active agents . .
Mode of Action
Thiazole derivatives are known to interact with biological systems in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .
Result of Action
Thiazole derivatives have been found to have various effects on biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-31-20-8-2-16(3-9-20)22(30)26-23-25-18(15-32-23)14-21(29)28-12-10-27(11-13-28)19-6-4-17(24)5-7-19/h2-9,15H,10-14H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISKUDUXIJISLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![2-(2-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2589487.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2589488.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)



![3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2589507.png)
![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)
